An In-depth Technical Guide to 7,8-Difluorochroman-4-amine: Properties, Synthesis, and Research Perspectives
An In-depth Technical Guide to 7,8-Difluorochroman-4-amine: Properties, Synthesis, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Chroman-4-amines in Medicinal Chemistry
The chroman-4-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] These molecules exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3] The introduction of an amine group at the 4-position creates a chiral center and introduces a basic nitrogen atom, significantly expanding the potential for targeted biological interactions.
This guide focuses on a specific, synthetically accessible derivative: 7,8-Difluorochroman-4-amine. The incorporation of fluorine atoms onto the aromatic ring is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4] This document provides a comprehensive overview of the known chemical properties of 7,8-Difluorochroman-4-amine, a proposed synthetic route, and a forward-looking perspective on its potential applications, particularly in the context of neurodegenerative diseases. While specific experimental data for this compound is limited, this guide aims to provide a robust framework for its synthesis, characterization, and exploration as a novel chemical entity.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in drug discovery and development. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for 7,8-Difluorochroman-4-amine is not yet publicly available, we can compile known information and provide predictions based on its structure.[5]
| Property | Value (or Prediction) | Data Source |
| Molecular Formula | C₉H₉F₂NO | Supplier Data |
| Molecular Weight | 185.17 g/mol | Supplier Data |
| CAS Number | 886762-83-0 (Racemate), 1213161-36-4 ((S)-enantiomer) | Supplier Data |
| Boiling Point | 225.2 ± 35.0 °C (Predicted) | Computational Prediction |
| pKa (strongest basic) | 8.5 ± 0.1 (Predicted) | Computational Prediction |
| LogP | 1.5 ± 0.3 (Predicted) | Computational Prediction |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO, Methanol. | Chemical Structure Analogy |
| Appearance | Not publicly available (likely an oil or low-melting solid) | - |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Section 2: A Proposed Synthetic Pathway for 7,8-Difluorochroman-4-amine
A robust and reproducible synthetic route is the cornerstone of any research involving a novel chemical entity. While a specific published synthesis for 7,8-Difluorochroman-4-amine is not available, a logical and efficient pathway can be proposed based on established methodologies for the synthesis of chroman-4-ones and their subsequent conversion to amines.[6][7] The proposed route starts from commercially available 2',3'-Difluoroacetophenone.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 7,8-Difluorochroman-4-amine.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(2,3-difluorophenyl)propan-1-one (Mannich Base)
-
Rationale: The Mannich reaction is a classic and reliable method for aminomethylation of an acidic proton located alpha to a carbonyl group. This step efficiently builds the three-carbon chain required for the subsequent cyclization.
-
To a round-bottom flask, add 2',3'-Difluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Mannich base, which can be used in the next step without further purification.
Step 2: Synthesis of 7,8-Difluorochroman-4-one
-
Rationale: This step involves an intramolecular cyclization. The phenoxide, formed under basic conditions, acts as a nucleophile, displacing the dimethylamine group to form the six-membered heterocyclic ring of the chromanone core.[8]
-
Dissolve the crude Mannich base from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M) and heat the mixture to reflux.
-
Monitor the formation of the cyclized product by TLC.
-
Upon completion, cool the reaction and neutralize with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 7,8-Difluorochroman-4-one.[6]
Step 3: Synthesis of 7,8-Difluorochroman-4-amine (Reductive Amination)
-
Rationale: Reductive amination is a highly effective method for converting ketones to amines. The ketone is first converted to an imine or enamine in situ, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated imine over the ketone.
-
In a flask, dissolve 7,8-Difluorochroman-4-one (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding dilute HCl until the solution is acidic.
-
Concentrate the mixture to remove methanol.
-
Basify the aqueous residue with NaOH and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield 7,8-Difluorochroman-4-amine.
Section 3: Potential Therapeutic Applications - A Research Perspective
The chroman-4-amine scaffold is a promising starting point for the development of novel therapeutics.[1] A particularly relevant area of investigation for this class of compounds is in the treatment of neurodegenerative diseases like Alzheimer's.[9]
Hypothesis: 7,8-Difluorochroman-4-amine as a Cholinesterase Inhibitor
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.[10] Several chroman-based structures have been reported to exhibit cholinesterase inhibitory activity.[11] The amine functionality at the 4-position of the chroman ring can establish key interactions, such as hydrogen bonds, with the active site of these enzymes.
We hypothesize that 7,8-Difluorochroman-4-amine could act as a cholinesterase inhibitor. The fluorine atoms may enhance binding affinity through favorable electrostatic or hydrophobic interactions within the enzyme's active site.
Conceptual Pathway: Cholinesterase Inhibition
Caption: Analytical workflow for the characterization of 7,8-Difluorochroman-4-amine.
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure by analyzing the chemical environment of hydrogen, carbon, and fluorine nuclei.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. [12][13] 3. Expected ¹H NMR signals: Aromatic protons in the 6.5-8.0 ppm range, a signal for the proton at C4 (likely a multiplet), and signals for the methylene protons at C2 and C3. [14] 4. Expected ¹³C NMR signals: Aromatic carbons (some showing C-F coupling), and aliphatic carbons for C2, C3, and C4. [15] 5. Expected ¹⁹F NMR signals: Two distinct signals for the non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. [16] 2. Mass Spectrometry (MS)
-
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.17. Fragmentation patterns can also provide further structural information. [17][18] 3. High-Performance Liquid Chromatography (HPLC)
-
-
Purpose: To determine the purity of the racemic compound and to separate the enantiomers for individual testing.
-
Protocol (Purity Analysis):
-
Use a standard reverse-phase C18 column.
-
Develop a gradient method using a mobile phase of water (with 0.1% TFA or formic acid) and acetonitrile.
-
Monitor the elution profile using a UV detector.
-
The purity should be >95% for use in biological assays.
-
-
Protocol (Chiral Separation):
-
Screen various chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, which are effective for separating enantiomers of amines. [19][20][21] 2. Use a mobile phase typically consisting of hexane and an alcohol (e.g., isopropanol), often with a basic additive like diethylamine to improve peak shape.
-
Once separation is achieved, the method can be used to determine the enantiomeric excess (e.e.) of stereoselective syntheses or for preparative separation of the enantiomers.
-
Section 5: Safety and Handling
As 7,8-Difluorochroman-4-amine is a novel compound, its toxicological properties have not been fully evaluated. Standard laboratory safety precautions should be strictly followed:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for any known hazards of the reagents used in its synthesis.
Conclusion and Future Directions
7,8-Difluorochroman-4-amine represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This guide provides a comprehensive framework for its synthesis and characterization, laying the groundwork for future research. The proposed investigation into its activity as a cholinesterase inhibitor is a logical first step, given the established bioactivity of the chroman scaffold. Further studies could involve derivatization of the amine to explore structure-activity relationships (SAR) and optimization of its ADME properties. The insights and protocols detailed herein are intended to empower researchers to unlock the full potential of this promising fluorinated scaffold.
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